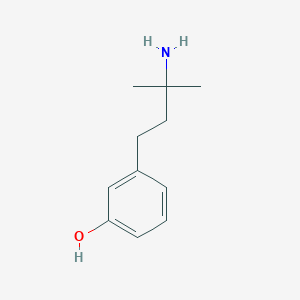
5-(Dimethylamino)-2-nitrobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Dimethylamino)-2-nitrobenzonitrile is an organic compound with the molecular formula C9H9N3O2 It is a derivative of benzonitrile, characterized by the presence of a dimethylamino group and a nitro group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-2-nitrobenzonitrile typically involves the nitration of 2-dimethylaminobenzonitrile. One common method is the reaction of dimethylamine with 5-chloro-2-nitrobenzonitrile, followed by reduction using tin to form the desired product . The reaction conditions often include the use of solvents such as benzene or toluene and reagents like thionyl chloride for dehydration .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters is also common in industrial settings.
化学反应分析
Types of Reactions
5-(Dimethylamino)-2-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin or hydrogen in the presence of a catalyst.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Tin chloride (SnCl2) or catalytic hydrogenation.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 5-amino-2-dimethylaminobenzonitrile.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
科学研究应用
5-(Dimethylamino)-2-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Employed in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 5-(Dimethylamino)-2-nitrobenzonitrile involves its interaction with specific molecular targets. The compound can act as a fluorescent probe, where it undergoes intramolecular charge transfer upon excitation, leading to fluorescence emission . This property is exploited in various imaging and diagnostic applications.
相似化合物的比较
Similar Compounds
- 2-Dimethylamino-5-nitrobenzonitrile
- 5-(Dimethylamino)-2-nitrobenzonitrile
- 2-(Dimethylamino)-5-nitrobenzonitrile
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct photophysical properties. This makes it particularly valuable as a fluorescent probe in biological and chemical research .
属性
分子式 |
C9H9N3O2 |
|---|---|
分子量 |
191.19 g/mol |
IUPAC 名称 |
5-(dimethylamino)-2-nitrobenzonitrile |
InChI |
InChI=1S/C9H9N3O2/c1-11(2)8-3-4-9(12(13)14)7(5-8)6-10/h3-5H,1-2H3 |
InChI 键 |
DRDILJFMVCWKPR-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])C#N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
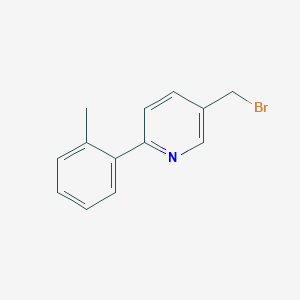
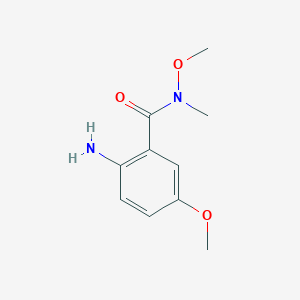
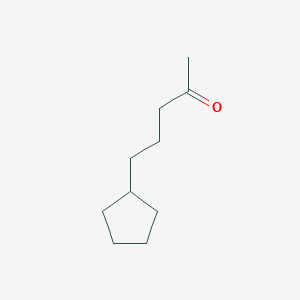
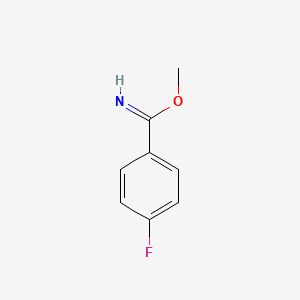
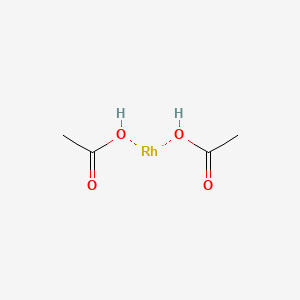

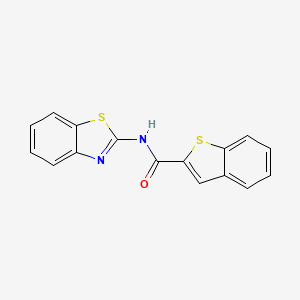
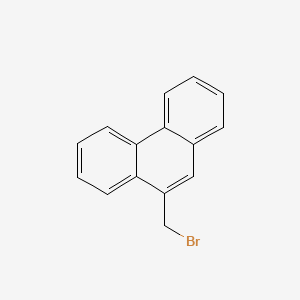
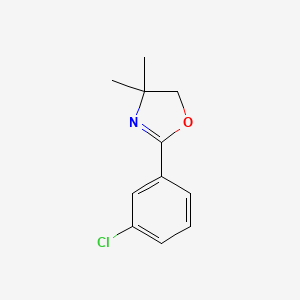
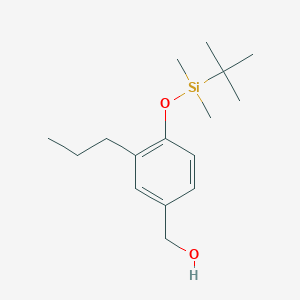
![[[(3-Methyl-5-isoxazolyl)amino]methylene]malonic acid diethyl ester](/img/structure/B8721443.png)
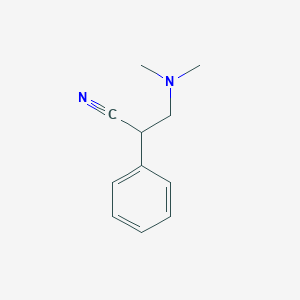
![2,2,6-Trimethyl-1-oxaspiro[2.5]oct-5-ene](/img/structure/B8721459.png)
